molecular formula C11H11N3O B8276467 4,5-Dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol

4,5-Dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol

Cat. No. B8276467
M. Wt: 201.22 g/mol
InChI Key: RGNDUQAJWUSZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04644002

Procedure details

A solution of 3 g of 4,5-dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol in 500 ml of chloroform and 9 g of manganese dioxide was refluxed with stirring for 6 hours and the mixture was filtered hot and concentrated. The mixture was cooled and filtered to obtain 2.68 g of a imidazo-[1,2-a]quinoxaline-2-methanol and imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde mixture and the latter was chromatographed over silica gel. Elution with a 97.5% chloroform--2.5% methanol mixture yielded first 0.23 g of imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde and then 1.42 g of imidazo-[1,2-a]-quinoxaline-2-methanol melting at 217°-220° C. Evaporation of the filtrate yielded 0.43 g of imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde for a total yield of 0.66 g melting at 214°-215° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([NH:12][CH2:13][C:4]2=[N:3][C:2]=1[CH2:14][OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=3>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]1[N:5]2[C:6]3[C:11]([N:12]=[CH:13][C:4]2=[N:3][C:2]=1[CH2:14][OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=3 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1NC2)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
9 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.